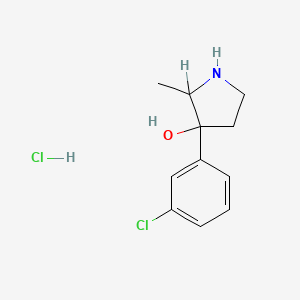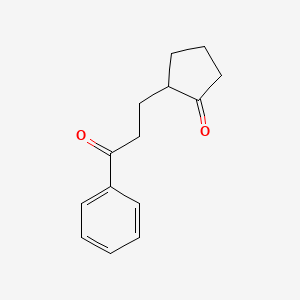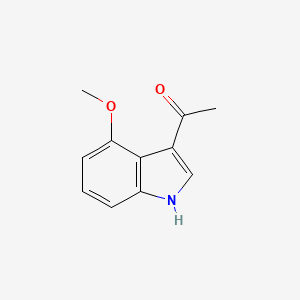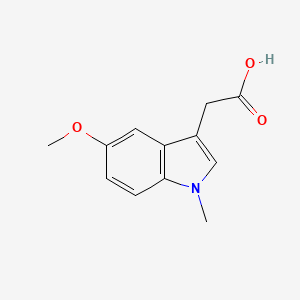![molecular formula C5H4F3N3OS B3059631 n-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 10444-99-2](/img/structure/B3059631.png)
n-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide
Vue d'ensemble
Description
The compound “n-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide” is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole nucleus is known for its lower toxicity and in vivo stability due to its aromaticity . This compound is part of a group of molecules that have gained prominence due to their wide variety of biological activities .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives, including “n-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide”, involves the use of low-molecular-weight drugs to selectively destroy tumor cells or at least prevent their proliferation . The synthesis process is designed to create new chemical structures that can act as more effective and reliable anticancer agents .Molecular Structure Analysis
The molecular structure of a compound is responsible for various pharmacological activities. The 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication . This permits them to inhibit replication of both bacterial and cancer cells .Chemical Reactions Analysis
The chemical reactions of “n-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide” involve the inhibition of the Abl protein kinase . This compound has shown selective activity against the Bcr-Abl positive K562 cell line .Applications De Recherche Scientifique
Anticancer Properties
1,3,4-Thiadiazole compounds exhibit promising anticancer potential. Researchers have synthesized derivatives of this compound and evaluated their cytotoxicity against various cancer cell lines. Although not all derivatives proved significantly cytotoxic, compound 4i demonstrated activity against the C6 rat brain cancer cell line with an IC50 of 0.097 mM . Further investigations into the mechanism of action and optimization of derivatives could lead to novel chemotherapeutic agents.
Apoptosis Induction
Derivatives of n-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide have been explored as apoptosis inducers via the caspase pathway. These compounds hold potential for anticancer activity by promoting programmed cell death . Understanding their precise mechanisms and optimizing their structure could enhance their therapeutic efficacy.
Mécanisme D'action
Target of Action
Similar compounds have been shown to induce apoptosis via a caspase-dependent pathway , suggesting that this compound may also target caspases or other proteins involved in apoptosis.
Mode of Action
Based on the observed induction of apoptosis in similar compounds , it can be hypothesized that this compound may interact with its targets to trigger programmed cell death.
Biochemical Pathways
Given the observed induction of apoptosis in similar compounds , it is likely that this compound affects pathways related to cell death and survival.
Result of Action
Similar compounds have been shown to induce apoptosis in various cell lines , suggesting that this compound may have similar effects.
Propriétés
IUPAC Name |
N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3N3OS/c1-2(12)9-4-11-10-3(13-4)5(6,7)8/h1H3,(H,9,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUAGFVGIYFHJAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80908974 | |
| Record name | N-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80908974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide | |
CAS RN |
10444-99-2 | |
| Record name | Acetamide, N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010444992 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80908974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-[2-Amino-4-(trifluoromethyl)thiazol-5-YL]ethanol](/img/structure/B3059562.png)





![4,9-dimethoxy-7-(trifluoromethyl)-5H-furo[3,2-g]chromen-5-one](/img/structure/B3059571.png)